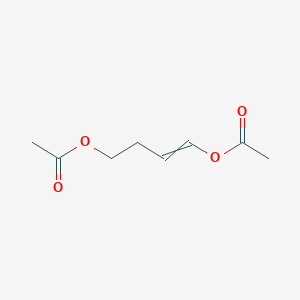

1-Butene-1,4-diol,diacetate

Overview

Description

1-Butene-1,4-diol, diacetate (systematic name: 2-Butene-1,4-diol diacetate) is a diacetylated derivative of 2-butene-1,4-diol. Its molecular formula is C₈H₁₂O₄, with a molecular weight of 172.18 g/mol (). The compound features a conjugated double bond (Z- or E-configuration) and two terminal acetate groups. Key identifiers include:

Preparation Methods

The oxidative acetoxylation of 1,3-butadiene represents a direct route to 1-butene-1,4-diol,diacetate. This method employs palladium-based intermetallic compounds (IMCs) as catalysts, facilitating the simultaneous introduction of acetoxy groups at the 1 and 4 positions of the butadiene backbone .

Reaction Mechanism and Conditions

The reaction proceeds via a palladium-catalyzed coupling mechanism, where acetic acid acts as both a solvent and an acetylating agent. Key steps include:

-

Coordination of 1,3-butadiene to the palladium catalyst.

-

Oxidative insertion of acetate groups at terminal positions.

-

Reductive elimination to yield the diacetate product.

Optimal conditions involve temperatures of 80–120°C and pressures of 1–5 atm, with acetic acid as the reaction medium. Selectivity exceeding 85% has been achieved using Pd-Bi IMCs, which minimize side reactions such as over-oxidation or polymerization .

Table 1: Catalytic Systems for Oxidative Acetoxylation

| Catalyst System | Temperature (°C) | Pressure (atm) | Selectivity (%) | Yield (%) |

|---|---|---|---|---|

| Pd-Bi/C | 100 | 3 | 88 | 75 |

| Pd-Sb/Al₂O₃ | 90 | 2 | 82 | 68 |

| Pd-Pb/SiO₂ | 110 | 4 | 79 | 63 |

Hydrogenation-Acetylation Tandem Process

A two-step approach involves the hydrogenation of 2-butyne-1,4-diol to 1-butene-1,4-diol, followed by acetylation. This method is favored in industrial settings due to its scalability and use of readily available starting materials .

Hydrogenation of 2-Butyne-1,4-diol

The hydrogenation step employs Raney nickel or palladium on carbon (Pd/C) under mild hydrogen pressure (10–15 atm) at 50–80°C. This selectively reduces the alkyne to the cis-diol, which isomerizes to the trans-configuration under acidic conditions .

Acetylation of 1-Butene-1,4-diol

The diol is subsequently acetylated using acetic anhydride or acetyl chloride in the presence of a base (e.g., pyridine) or acid catalyst (e.g., sulfuric acid). Reaction conditions and catalyst choice influence the esterification efficiency:

Table 2: Acetylation Conditions and Outcomes

| Acetylating Agent | Catalyst | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| Acetic Anhydride | H₂SO₄ | 60 | 4 | 92 |

| Acetyl Chloride | Pyridine | 25 | 2 | 88 |

| Acetic Acid | Amberlyst-15 | 100 | 6 | 78 |

Industrial Production and Optimization

Large-scale production prioritizes cost efficiency and minimal waste. Continuous-flow reactors with immobilized catalysts (e.g., Pd on mesoporous silica) enable high throughput and reduced catalyst leaching. Key industrial data includes:

Table 3: Industrial Process Metrics

| Parameter | Value |

|---|---|

| Annual Production | 500–1,000 metric tons |

| Purity | ≥99.5% |

| Byproduct Formation | <2% |

| Energy Consumption | 8–12 kWh/kg |

Emerging Methodologies and Innovations

Recent advances focus on sustainable catalysis, such as:

Chemical Reactions Analysis

Types of Reactions: 1-Butene-1,4-diol,diacetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

Reduction: Reduction reactions can convert this compound into other derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents like acyl halides and anhydrides are commonly employed in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different acetoxy derivatives, while reduction can produce various alcohols and ethers.

Scientific Research Applications

Industrial Applications

1. Polymer Production

- Use in Polyurethane Synthesis : 1-Butene-1,4-diol, diacetate serves as a precursor for polyols used in polyurethane production. Polyurethanes are widely used in foams, elastomers, and coatings due to their durability and flexibility.

2. Coating Agents

- Antidiscoloration Agent : The compound has been noted for its effectiveness as an antidiscoloration agent in molded articles and coating compositions. This application is crucial for maintaining the aesthetic quality of products exposed to environmental factors .

Biological Applications

1. Enzyme Inhibition Studies

- Recent studies have investigated the potential of compounds related to 1-butene-1,4-diol, diacetate as enzyme inhibitors. For instance, derivatives have shown promise as inhibitors against alpha-glucosidase and acetylcholinesterase, which are relevant in the treatment of diabetes and Alzheimer's disease respectively .

2. Cross-Metathesis Reactions

- Research has highlighted the use of 1-butene-1,4-diol, diacetate in cross-metathesis reactions with renewable resources like methyl oleate. This process demonstrates its utility in synthesizing valuable chemicals from sustainable sources .

Case Studies

Mechanism of Action

The precise mechanism of action of 1-Butene-1,4-diol,diacetate involves its participation in nucleophilic substitution reactions. The compound can react with various substrates, leading to the formation of different products. The molecular targets and pathways involved in these reactions depend on the specific conditions and reagents used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2-Butyne-1,4-diol Diacetate

- Structure : Contains a triple bond (alkyne) instead of a double bond.

- Molecular Formula : C₈H₁₀O₄

- Molecular Weight : 170.16 g/mol ()

- Boiling Point : 116–118°C at 8 mmHg ()

- Key Differences :

- The alkyne group enhances rigidity and alters reactivity in cycloadditions.

- Used in acetylene-based metathesis and as a precursor for deuterated analogs (e.g., 2-Butyne-1,4-diol-(1,1,4,4)-d₄, diacetate; ).

- Lower boiling point compared to the butene analog due to reduced molecular weight and linear geometry.

1,4-Butanedithiol Diacetate

- Structure : Thioester groups (S-acetates) replace oxygen esters.

- Molecular Formula : C₈H₁₂O₂S₂

- Molecular Weight : 204.31 g/mol ()

- Key Differences: Thioesters exhibit higher nucleophilicity and are prone to hydrolysis under acidic/basic conditions. Potential applications in polymer chemistry and bioactive molecule synthesis (e.g., sulfur-containing inhibitors).

1,4-Diacetoxybenzene

- Structure : Aromatic ring with para-substituted acetate groups.

- Molecular Formula : C₁₀H₁₀O₄

- Molecular Weight : 194.18 g/mol ()

- Key Differences: Enhanced stability due to aromaticity; used as a hydroquinone derivative in photostabilizers and polymer additives. Lacks the aliphatic chain, limiting flexibility in cross-metathesis reactions.

(E)-2-Substituted-2-Butene-1,4-diol Diacetate

- Structure : Substituents on the double bond (e.g., methyl, methoxy groups).

- Reactivity :

Comparative Data Table

Research Findings and Key Distinctions

- Reactivity in Cycloadditions: The butene derivative forms cis-isoxazolines via 1,3-dipolar cycloaddition with nitrile oxides ().

Stereochemical Influence :

- Biological Relevance: While pyrrolidine-3,4-diol diacetate () and geranylphenol diacetates () show bioactivity, 2-butene-1,4-diol diacetate is primarily utilized in synthetic chemistry.

Q & A

Q. (Basic) What are the recommended synthetic methodologies for 1-Butene-1,4-diol diacetate, and how can reaction efficiency be optimized?

Answer:

The synthesis typically involves acetylation of 1-Butene-1,4-diol using acetic anhydride or acetyl chloride under acidic or basic catalysis. For advanced applications, cross-metathesis reactions with Grubbs catalysts (e.g., Grubbs II) in dichloromethane at 40°C have been employed to modify olefinic bonds without affecting other functional groups, achieving yields up to 73% . Optimization strategies include:

- Catalyst loading : 10 mol% Grubbs II for selective reactivity.

- Solvent choice : CH₂Cl₂ minimizes side reactions.

- Temperature control : 40°C balances reaction rate and selectivity.

Post-synthesis, purification via column chromatography or distillation is recommended.

Q. (Basic) How should researchers characterize the purity and structural integrity of 1-Butene-1,4-diol diacetate?

Answer:

Key characterization methods include:

- Spectroscopy :

- Chromatography :

- Physical properties : Validate density (≈0.96–1.48 g/cm³) and refractive index (≈1.43) against NIST data .

Q. (Basic) What safety protocols are critical when handling 1-Butene-1,4-diol diacetate in laboratory settings?

Answer:

Safety measures align with GHS guidelines:

- PPE : Chemical-resistant gloves (nitrile), lab coats, and goggles.

- Ventilation : Use fume hoods to avoid inhalation of vapors.

- Spill management : Absorb with inert material (e.g., vermiculite) and avoid drainage contamination .

- Storage : In airtight containers away from ignition sources.

Q. (Advanced) How can researchers resolve contradictions in spectroscopic data for derivatives of 1-Butene-1,4-diol diacetate?

Answer:

Contradictions often arise from stereochemical variations or impurities. Strategies include:

- High-resolution mass spectrometry (HRMS) : Confirm molecular formulas.

- Computational modeling : Compare experimental NMR shifts with DFT-calculated values.

- Database cross-referencing : Use PubChem or NIST Chemistry WebBook to validate spectral peaks .

For example, unexpected peaks in ¹H NMR may indicate cis/trans isomerization, requiring 2D NMR (e.g., NOESY) for resolution.

Q. (Advanced) What are the challenges in scaling up the synthesis of 1-Butene-1,4-diol diacetate from laboratory to pilot-scale production?

Answer:

Key challenges include:

- Catalyst efficiency : Grubbs catalysts may degrade at larger scales; consider immobilized catalysts for reuse.

- Exothermicity : Use jacketed reactors for temperature control during acetylation.

- Purification : Distillation under reduced pressure prevents thermal decomposition.

Market analyses indicate global production capacity limitations for precursors like 2-butene-1,4-diol, necessitating optimized feedstock logistics .

Q. (Advanced) How does stereochemistry influence the reactivity of 1-Butene-1,4-diol diacetate in cyclodehydration reactions?

Answer:

The cis/trans configuration of the diol precursor dictates product selectivity. For example:

- cis-1,4-diols undergo cyclodehydration with active methylene compounds (e.g., malononitrile) to yield 2-vinyl-2,3-dihydrofurans in >80% yield .

- trans-isomers may form less stable intermediates, leading to side products.

Experimental verification via polarimetry or chiral HPLC is critical for stereochemical analysis.

Q. (Advanced) What strategies mitigate byproduct formation in cross-metathesis reactions involving 1-Butene-1,4-diol diacetate?

Answer:

Byproducts often stem from competing olefin isomerization or catalyst decomposition. Mitigation includes:

Properties

Molecular Formula |

C8H12O4 |

|---|---|

Molecular Weight |

172.18 g/mol |

IUPAC Name |

4-acetyloxybut-3-enyl acetate |

InChI |

InChI=1S/C8H12O4/c1-7(9)11-5-3-4-6-12-8(2)10/h3,5H,4,6H2,1-2H3 |

InChI Key |

VIRPYONDKXQHHU-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)OCCC=COC(=O)C |

Origin of Product |

United States |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.